REACTION_SMILES
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[CH3:1][c:2]1[cH:3][n:4][cH:5][n:6]1[CH2:7][CH2:8][CH2:9][N:10]1[C:11](=[O:12])[c:13]2[c:14]([cH:15][cH:16][cH:17][cH:18]2)[C:19]1=[O:20].[CH3:21][CH2:22][OH:23]>>[CH3:1][c:2]1[cH:3][n:4][cH:5][n:6]1[CH2:7][CH2:8][CH2:9][NH2:10]
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Name
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Cc1cncn1CCCN1C(=O)c2ccccc2C1=O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cncn1CCCN1C(=O)c2ccccc2C1=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Type
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product
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Smiles
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Cc1cncn1CCCN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |